molecular formula C12H13NO5S B1659074 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid CAS No. 6332-29-2

2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid

Cat. No. B1659074
CAS RN: 6332-29-2
M. Wt: 283.3 g/mol
InChI Key: ZNPRRHVZHMGIKB-UHFFFAOYSA-N
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Description

2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid, also known as BOCMS, is a synthetic compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid has been found to have potential applications in various fields of scientific research. In medicine, 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid has been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid has also been studied for its potential use as an anticancer agent. It has been shown to induce apoptosis in cancer cells, which could be a promising approach for cancer therapy.
In agriculture, 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid has been studied for its potential use as a plant growth regulator. It has been shown to promote the growth of plants and increase their resistance to environmental stressors. 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid has also been studied for its potential use in environmental science. It has been shown to be an effective chelating agent for heavy metal ions, which could be useful in the remediation of contaminated soils and water.

Mechanism of Action

The mechanism of action of 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid is not fully understood. However, it has been shown to interact with various cellular targets, including enzymes and receptors. 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. In vivo studies have shown that 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid has anti-inflammatory effects and can reduce the severity of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily obtained in high yields and purity. 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid has been shown to be stable under various experimental conditions, which makes it a reliable compound for research. However, 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to determine the optimal conditions for its use in various experimental settings.

Future Directions

There are several future directions for research on 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid. In medicine, 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid could be further studied for its potential as an anti-inflammatory and anticancer agent. Further research is needed to determine the optimal dosage and administration route for 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid in humans. In agriculture, 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid could be further studied for its potential as a plant growth regulator. Further research is needed to determine the optimal conditions for its use in various crops. In environmental science, 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid could be further studied for its potential as a chelating agent for heavy metal ions. Further research is needed to determine the effectiveness of 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid in the remediation of contaminated soils and water.
Conclusion:
In conclusion, 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid is a synthetic compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields of pure 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid. 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid has been studied for its potential use as an anti-inflammatory and anticancer agent, a plant growth regulator, and a chelating agent for heavy metal ions. Further research is needed to fully understand the mechanism of action of 2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid and to determine its optimal conditions for use in various experimental settings.

properties

IUPAC Name

2-benzamido-3-(carboxymethylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S/c14-10(15)7-19-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPRRHVZHMGIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CSCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00282682
Record name 2-benzamido-3-(carboxymethylsulfanyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzamido-3-(carboxymethylsulfanyl)propanoic acid

CAS RN

6332-29-2
Record name NSC27308
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzamido-3-(carboxymethylsulfanyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00282682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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